molecular formula C8H11NOS B6167191 1-(2-cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol CAS No. 1249164-69-9

1-(2-cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol

Cat. No.: B6167191
CAS No.: 1249164-69-9
M. Wt: 169.2
InChI Key:
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Description

1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to a thiazole ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a thioamide, followed by cyclization to form the thiazole ring. The ethan-1-ol group is then introduced through a subsequent reaction, often involving reduction or substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopropyl group may enhance the compound’s binding affinity and specificity, while the ethan-1-ol moiety can influence its solubility and bioavailability .

Comparison with Similar Compounds

Uniqueness: 1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .

Properties

CAS No.

1249164-69-9

Molecular Formula

C8H11NOS

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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